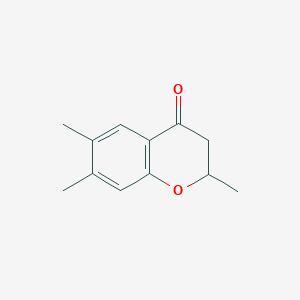
2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 2,6,7-Trimethylchroman-4-one consists of a benzene ring fused to a dihydropyran ring, with three methyl groups attached at positions 2, 6, and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. Another method includes the cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions .
Industrial Production Methods: Industrial production of 2,6,7-Trimethylchroman-4-one typically involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,7-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives .
Applications De Recherche Scientifique
2,6,7-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of cosmetics and personal care products due to its beneficial effects on skin and hair
Mécanisme D'action
The mechanism of action of 2,6,7-Trimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. Its anticancer properties are linked to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methyl groups at positions 2, 6, and 7, resulting in different biological activities.
Chromone: Contains a double bond between C-2 and C-3, which differentiates its chemical behavior and biological properties.
Flavanone: Similar structure but with a hydroxyl group at position 3, leading to distinct pharmacological activities.
Uniqueness: 2,6,7-Trimethylchroman-4-one is unique due to its specific methylation pattern, which enhances its stability and biological activity compared to other chromanone derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities .
Propriétés
Numéro CAS |
61995-62-8 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2,6,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-5,9H,6H2,1-3H3 |
Clé InChI |
BAFBMADKNKRMKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=C(O1)C=C(C(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




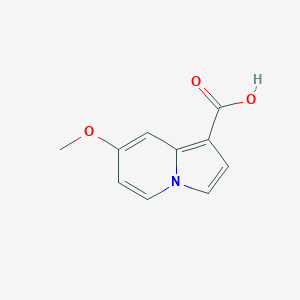
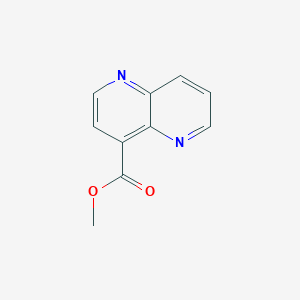

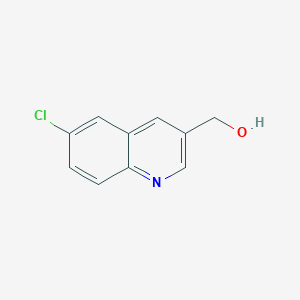



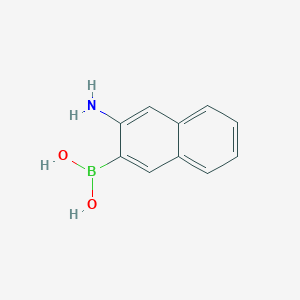

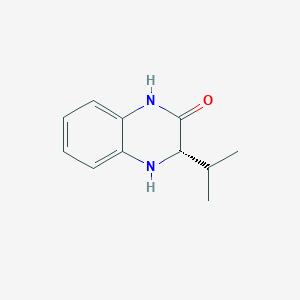
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
